molecular formula C23H24N2O4 B2839084 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid CAS No. 1346753-04-5

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid

Cat. No.: B2839084
CAS No.: 1346753-04-5
M. Wt: 392.455
InChI Key: OQEMAQQKYSJWQK-UHFFFAOYSA-N
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Description

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid is a chemical compound with the molecular formula C23H24N2O4. It is known for its applications in various fields, including materials science and polymer chemistry. This compound is often used as a photoinitiator in polymerization reactions due to its ability to generate reactive species upon exposure to light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid typically involves the reaction of 2-(9-Oxoxanthen-2-yl)propionic acid with 1,5-Diazabicyclo[4.3.0]non-5-ene. The reaction is carried out under inert conditions to prevent decomposition and is often performed in a solvent such as methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in biological imaging and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid involves the generation of reactive species upon exposure to light. These reactive species initiate polymerization reactions by creating free radicals or ions that propagate the polymer chain. The compound’s molecular targets include monomers and oligomers in the polymerization process .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt
  • 2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt

Uniqueness

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid is unique due to its specific structure, which imparts distinct photoinitiating properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in polymer chemistry and materials science .

Properties

IUPAC Name

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4.C7H12N2/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14;1-3-7-8-4-2-6-9(7)5-1/h2-9H,1H3,(H,18,19);1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMAQQKYSJWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O.C1CC2=NCCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346753-04-5
Record name 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt
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